2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidinylpiperazines. This compound is characterized by the presence of a pyrimidine ring bonded to a piperazine ring, which is further substituted with a 4-chlorobenzoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the introduction of the pyrimidine ring. One common method involves the following steps:
Formation of 4-chlorobenzoylpiperazine: Reacting 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine at room temperature to form 4-chlorobenzoylpiperazine.
Introduction of Pyrimidine Ring: Reacting the resulting 4-chlorobenzoylpiperazine with a pyrimidine derivative under reflux conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromobenzoyl)piperazin-1-yl]pyrimidine
- 2-[4-(4-Methylbenzoyl)piperazin-1-yl]pyrimidine
- 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyrimidine
Uniqueness
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C15H15ClN4O |
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Molecular Weight |
302.76 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15ClN4O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11H2 |
InChI Key |
WZQMTTDANZJQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)Cl |
solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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